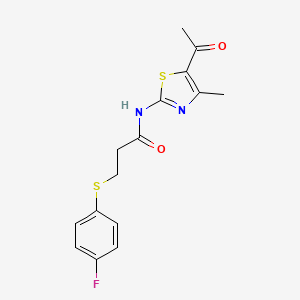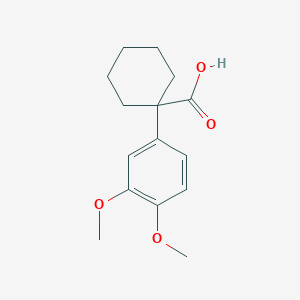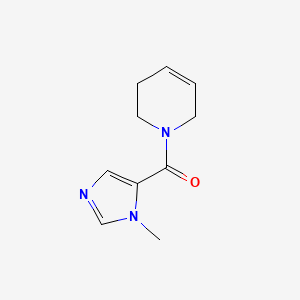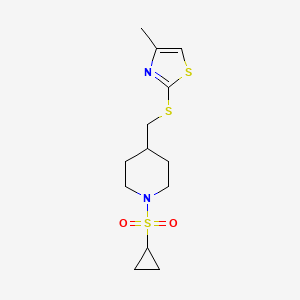
N-(5-acetyl-4-methylthiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(5-acetyl-4-methylthiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide" is not directly mentioned in the provided papers. However, the papers discuss various thiazole derivatives and their synthesis, which can provide insights into the general class of compounds to which the compound belongs. Thiazole derivatives are known for their biological activities, including inhibition of enzymes and potential anticancer properties .
Synthesis Analysis
The synthesis of thiazole derivatives often involves the cyclocondensation of bromo-acetyl derivatives with reagents containing thioamide functions . Additionally, one-pot synthesis methods have been developed for the creation of thiophene derivatives, which are structurally related to thiazoles . These methods demonstrate the versatility and adaptability of synthetic routes for creating thiazole-based compounds.
Molecular Structure Analysis
The molecular structures of thiazole derivatives are confirmed using various spectroscopic methods, including IR, 1H-NMR, 13C-NMR spectroscopy, and mass spectrometry . These techniques ensure the accurate identification of the synthesized compounds and their functional groups, which is crucial for understanding their chemical behavior and biological activity.
Chemical Reactions Analysis
Thiazole derivatives exhibit a range of reactivities towards electrophilic reagents. For example, the reactivity of certain naproxenoyl-containing thiazole derivatives towards electrophilic reagents has been investigated, leading to the formation of 2-iminochromenes . This indicates that thiazole compounds can participate in various chemical reactions, forming new derivatives with potentially different biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The introduction of different substituents can significantly alter these properties, which in turn can affect their biological activity. For instance, the introduction of a fluorophenyl group can enhance the lipophilicity of the compound, potentially increasing its ability to cross biological membranes . The salts of thiazole derivatives have also been synthesized, which can modify their solubility and stability .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The synthesis of compounds related to N-(5-acetyl-4-methylthiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide involves complex chemical reactions that result in molecules with potential therapeutic properties. For instance, the construction of solubilizing groups in certain derivatives has been achieved through thermal rearrangement processes, showcasing the chemical versatility and potential for creating water-soluble forms suitable for clinical administration (Harrison et al., 2001). Furthermore, the crystal structure analysis of related compounds, such as (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone, provides insights into their molecular configuration, aiding in the understanding of their biological activities (Nagaraju et al., 2018).
Biological Activities and Potential Therapeutic Applications
The research has identified various biological activities for these compounds, including antimicrobial, antifungal, and anticancer properties. For example, certain derivatives have been tested for their antibacterial and antifungal activities, revealing their potential as therapeutic agents against microbial infections (Baranovskyi et al., 2018). Additionally, some derivatives have demonstrated significant anticancer activity, suggesting their utility in cancer treatment. This includes compounds that have been evaluated against various cancer cell lines, showing promising results in inhibiting cancer cell growth (Tumosienė et al., 2020).
Eigenschaften
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(4-fluorophenyl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2S2/c1-9-14(10(2)19)22-15(17-9)18-13(20)7-8-21-12-5-3-11(16)4-6-12/h3-6H,7-8H2,1-2H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCEYVZMXQNZMHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CCSC2=CC=C(C=C2)F)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-acetyl-4-methylthiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[1-[(2-Chlorophenyl)methyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2514657.png)

![5-(3,5-dimethoxyphenyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2514661.png)


![N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-nitrobenzenesulfonamide](/img/structure/B2514664.png)

![N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2514671.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide](/img/structure/B2514672.png)
![3-methyl-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2514673.png)
![N-(3,4-dichlorophenyl)[4-hydroxy-6-methyl-2-oxo-1-(oxolan-2-ylmethyl)(3-hydrop yridyl)]carboxamide](/img/structure/B2514677.png)
